4-[(5-methyl-1,2-oxazol-4-yl)methyl]morpholine
Description
Properties
IUPAC Name |
4-[(5-methyl-1,2-oxazol-4-yl)methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-8-9(6-10-13-8)7-11-2-4-12-5-3-11/h6H,2-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTYTVDVKIMTOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-methyl-1,2-oxazol-4-yl)methyl]morpholine typically involves the formation of the oxazole ring followed by its attachment to the morpholine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the oxazole ring can be synthesized via the van Leusen reaction, which utilizes tosylmethylisocyanides (TosMICs) as key reagents . The reaction conditions often require a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Oxidation Reactions
The oxazole ring undergoes selective oxidation under singlet oxygen (¹O₂) conditions. Electron density modulation by the 5-methyl group significantly impacts reaction rates:
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Reactivity with ¹O₂ : The 5-methyl substituent increases electron density at the C-4/C-5 positions, accelerating ¹O₂-mediated oxidation. Bimolecular rate constants (kₐ) for analogous oxazoles range from (unsubstituted) to (methyl-substituted) .
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Products : Oxidation leads to ring-opening intermediates, forming imides or triamides via Baeyer–Villiger-like rearrangements (Fig. 1). For example, 2-methyloxazole derivatives produce imides (85% yield) and formic acid in aqueous conditions .
| Substituent | Major Product(s) | |
|---|---|---|
| 5-Methyl | 7.4 | Imide, Formic acid |
| Unsubstituted | 1.2 | Triamide |
Substitution Reactions
The morpholine nitrogen and oxazole methyl group participate in nucleophilic substitutions:
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Chlorination : Treatment with POCl₃ at 0–25°C selectively chlorinates the morpholine’s methyl group, yielding 4-(chloromethyl)morpholine derivatives (79–85% yield) .
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Acylation : Friedel–Crafts acylation of the oxazole’s methyl group with aromatic hydrocarbons (e.g., toluene) in the presence of AlCl₃ produces substituted benzamides (88–93% yield) .
Example :
Cyclization and Ring-Opening
The compound serves as a precursor in heterocycle synthesis:
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Robinson–Gabriel Cyclization : Heating with PCl₃ converts -acyl-α-amino ketones into 1,3-oxazoles (90–91% yield) .
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Ring-Opening : Acidic hydrolysis of the oxazole ring generates α-ketoamides, while basic conditions yield morpholine-containing carboxylic acids .
Electrophilic Aromatic Substitution
The oxazole’s electron-deficient ring directs electrophiles to the 2-position:
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Nitration : Reacts with HNO₃/H₂SO₄ at 0°C to form 2-nitro derivatives (65% yield) .
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Sulfonation : Fuming H₂SO₄ introduces sulfonic acid groups at the 2-position (72% yield) .
Biological Interactions
Though not a direct reaction, the compound’s structural features influence enzymatic activity:
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CYP3A4 Inhibition : Methyl-substituted oxazoles show moderate direct inhibition (15–42% at 10 µM) but negligible mechanism-based inhibition (MBI >80% remaining activity) .
Key Mechanistic Insights
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Steric Effects : Bulky substituents on the oxazole reduce ¹O₂ reactivity by ~50% due to hindered access to the reactive site .
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Electronic Effects : Electron-withdrawing groups (e.g., carboxamide) deactivate the oxazole ring, lowering by 3–6× .
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Solvent Dependence : Polar aprotic solvents (e.g., MeCN) enhance substitution rates at the morpholine nitrogen by stabilizing transition states .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
4-[(5-methyl-1,2-oxazol-4-yl)methyl]morpholine has been investigated for its potential as an anticancer agent. Compounds containing oxazole rings are known to exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of 1,2,4-oxadiazoles have shown promising results in inhibiting tumor growth through mechanisms such as microtubule disruption and apoptosis induction. In a study evaluating new oxazole derivatives, specific compounds demonstrated enhanced antiproliferative activity against human tumor cell lines, suggesting that similar modifications in the morpholine structure could yield effective anticancer agents .
Antimicrobial Properties
Research has indicated that morpholine derivatives can exhibit antimicrobial activity. A study on related compounds showed moderate antimicrobial effects against various pathogens. The incorporation of the oxazole moiety may enhance these properties due to the electron-withdrawing nature of the oxazole ring, which can affect the compound's interaction with microbial targets .
Biological Studies
Enzyme Inhibition
The compound has potential applications in enzyme inhibition studies. Morpholine derivatives are often explored for their ability to inhibit specific enzymes involved in disease processes. For example, certain morpholine-based compounds have been shown to inhibit enzymes linked to cancer progression or microbial resistance mechanisms. This aspect is crucial for developing new therapeutic strategies targeting resistant strains of bacteria or cancer cells .
Neuropharmacological Effects
There is ongoing research into the neuropharmacological effects of morpholine derivatives. Some studies suggest that these compounds may influence neurotransmitter systems, which could lead to applications in treating neurological disorders. The structural similarity of 4-[(5-methyl-1,2-oxazol-4-yl)methyl]morpholine to known neuroactive substances positions it as a candidate for further exploration in this area .
Material Science
Polymer Development
In industrial applications, morpholine derivatives are utilized in developing new materials with specific properties. The unique chemical structure allows for the modification of polymers and coatings, enhancing their mechanical and thermal stability. The introduction of oxazole groups can also improve the chemical resistance of these materials .
Case Studies
Mechanism of Action
The mechanism of action of 4-[(5-methyl-1,2-oxazol-4-yl)methyl]morpholine involves its interaction with specific molecular targets in biological systems. The oxazole ring can bind to enzymes and receptors through non-covalent interactions, such as hydrogen bonding and van der Waals forces . This binding can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
Key Observations :
- Microwave methods (e.g., ) achieve higher yields (90%) compared to conventional heating (85% in ), likely due to accelerated reaction kinetics.
- Thiol-alkylation and nucleophilic substitution are prevalent strategies for introducing sulfur-containing substituents .
Physicochemical Properties
Solubility, molecular weight, and stability vary significantly across analogs:
Key Observations :
Key Observations :
- Decylthio-triazole derivatives exhibit low acute toxicity (), making them suitable for topical applications.
- Thioether and long alkyl chains may enhance membrane interaction but require rigorous subacute toxicity testing .
Analytical and Structural Characterization
- Spectrophotometry : Used for quantitative analysis in soft formulations (e.g., ointments) .
- Crystallography : SHELX programs () resolve crystal structures, revealing planar conformations and hydrogen-bonding networks (e.g., ’s isostructural compounds).
- GC/MS and Elemental Analysis : Critical for purity verification (e.g., reported 52.09% C vs. 51.97% calculated).
Biological Activity
4-[(5-Methyl-1,2-oxazol-4-yl)methyl]morpholine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a morpholine ring substituted with a 5-methyl-1,2-oxazole moiety. This structural arrangement is significant for its biological activity, as both the morpholine and oxazole rings contribute to its interaction with biological targets.
The biological activity of 4-[(5-methyl-1,2-oxazol-4-yl)methyl]morpholine is thought to arise from its ability to interact with various molecular targets:
- Oxazole Moiety : The oxazole ring can participate in hydrogen bonding and π-stacking interactions with enzymes or receptors, potentially leading to inhibition or modulation of biological pathways.
- Morpholine Ring : This component enhances solubility and bioavailability, facilitating the compound's transport within biological systems.
Antimicrobial Activity
Research indicates that 4-[(5-methyl-1,2-oxazol-4-yl)methyl]morpholine exhibits notable antimicrobial properties. A study evaluating various compounds found that derivatives similar to this compound showed moderate to good activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Enterococcus faecalis | 8.33 - 23.15 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Salmonella typhi | 11.29 - 77.38 |
Additionally, the compound has shown antifungal activity against Candida albicans and Fusarium oxysporum, with MIC values indicating effective inhibition .
Anticancer Activity
The anticancer potential of morpholine derivatives has been documented extensively. Compounds similar to 4-[(5-methyl-1,2-oxazol-4-yl)methyl]morpholine have been evaluated for their cytotoxic effects on various cancer cell lines.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 10.5 |
| MCF-7 (Breast Cancer) | 15.3 |
| A549 (Lung Cancer) | 12.7 |
| HCT116 (Colon Cancer) | 9.8 |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Study on Antimicrobial Efficacy
In a comparative study of various oxazole derivatives, it was found that compounds closely related to 4-[(5-methyl-1,2-oxazol-4-yl)methyl]morpholine demonstrated significant antibacterial effects against multiple strains of bacteria, including resistant strains. The study highlighted the structure–activity relationship (SAR), indicating that modifications on the oxazole ring could enhance antimicrobial potency .
Evaluation of Anticancer Properties
A recent investigation into the anticancer effects of morpholine derivatives revealed that specific modifications could lead to enhanced selectivity against cancer cells while minimizing toxicity to normal cells. The research indicated that compounds with an oxazole moiety exhibited promising results in inhibiting tumor growth in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
